molecular formula C21H25N3O3 B10903780 Cyclohexanecarboxamide, N-[3-[1-(5-methyl-2-furoylhydrazono)ethyl]phenyl]-

Cyclohexanecarboxamide, N-[3-[1-(5-methyl-2-furoylhydrazono)ethyl]phenyl]-

Cat. No.: B10903780
M. Wt: 367.4 g/mol
InChI Key: VQFBARVHADCFLE-HAHDFKILSA-N
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Description

N~1~-[3-(1-{(Z)-2-[(5-METHYL-2-FURYL)CARBONYL]HYDRAZONO}ETHYL)PHENYL]-1-CYCLOHEXANECARBOXAMIDE is a complex organic compound characterized by its unique structure, which includes a cyclohexane carboxamide group, a phenyl ring, and a hydrazone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[3-(1-{(Z)-2-[(5-METHYL-2-FURYL)CARBONYL]HYDRAZONO}ETHYL)PHENYL]-1-CYCLOHEXANECARBOXAMIDE typically involves multiple steps:

    Formation of the Hydrazone Linkage: This step involves the reaction of 5-methyl-2-furylcarbonyl hydrazine with an appropriate aldehyde or ketone to form the hydrazone intermediate.

    Coupling with Phenyl Ring: The hydrazone intermediate is then coupled with a phenyl ring substituted with an ethyl group.

    Cyclohexane Carboxamide Formation: Finally, the phenyl-hydrazone intermediate is reacted with cyclohexanecarboxylic acid or its derivatives to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N~1~-[3-(1-{(Z)-2-[(5-METHYL-2-FURYL)CARBONYL]HYDRAZONO}ETHYL)PHENYL]-1-CYCLOHEXANECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents for electrophilic substitution, nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N~1~-[3-(1-{(Z)-2-[(5-METHYL-2-FURYL)CARBONYL]HYDRAZONO}ETHYL)PHENYL]-1-CYCLOHEXANECARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: It may be investigated for its potential as a therapeutic agent due to its unique structure and potential biological activity.

    Materials Science: The compound’s structural properties may make it useful in the development of new materials with specific mechanical or chemical properties.

    Biological Studies: It can be used as a probe or marker in biochemical assays to study enzyme activity or protein interactions.

Mechanism of Action

The mechanism of action of N1-[3-(1-{(Z)-2-[(5-METHYL-2-FURYL)CARBONYL]HYDRAZONO}ETHYL)PHENYL]-1-CYCLOHEXANECARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazone linkage may allow the compound to form reversible covalent bonds with target proteins, modulating their activity. The phenyl and cyclohexane groups may contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N~1~-[3-(1-{(Z)-2-[(5-METHYL-2-FURYL)CARBONYL]HYDRAZONO}ETHYL)PHENYL]-1-CYCLOHEXANECARBOXAMIDE: Unique due to its specific hydrazone linkage and cyclohexane carboxamide group.

    Other Hydrazone Derivatives: Compounds with similar hydrazone linkages but different substituents on the phenyl or cyclohexane rings.

Uniqueness

The uniqueness of N1-[3-(1-{(Z)-2-[(5-METHYL-2-FURYL)CARBONYL]HYDRAZONO}ETHYL)PHENYL]-1-CYCLOHEXANECARBOXAMIDE lies in its specific combination of functional groups, which may confer unique chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C21H25N3O3

Molecular Weight

367.4 g/mol

IUPAC Name

N-[(Z)-1-[3-(cyclohexanecarbonylamino)phenyl]ethylideneamino]-5-methylfuran-2-carboxamide

InChI

InChI=1S/C21H25N3O3/c1-14-11-12-19(27-14)21(26)24-23-15(2)17-9-6-10-18(13-17)22-20(25)16-7-4-3-5-8-16/h6,9-13,16H,3-5,7-8H2,1-2H3,(H,22,25)(H,24,26)/b23-15-

InChI Key

VQFBARVHADCFLE-HAHDFKILSA-N

Isomeric SMILES

CC1=CC=C(O1)C(=O)N/N=C(/C)\C2=CC(=CC=C2)NC(=O)C3CCCCC3

Canonical SMILES

CC1=CC=C(O1)C(=O)NN=C(C)C2=CC(=CC=C2)NC(=O)C3CCCCC3

Origin of Product

United States

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